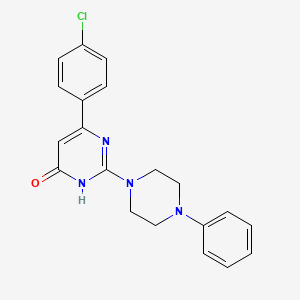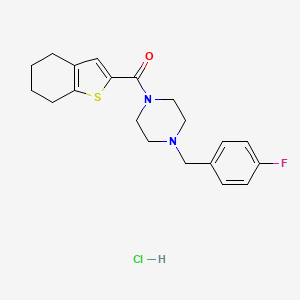
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide exerts its pharmacological effects by binding to the ATP-binding site of BTK and inhibiting its kinase activity. BTK is a crucial mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide leads to the suppression of downstream signaling pathways, such as PI3K/AKT and NF-κB, and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to selectively inhibit BTK with an IC50 value of 0.85 nM, which is several-fold more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also demonstrated excellent selectivity against other kinases, such as TEC, ITK, and JAK3, which are involved in immune cell signaling.
In preclinical studies, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to reduce the levels of phosphorylated BTK and downstream signaling molecules, such as AKT, ERK, and NF-κB, in B-cells. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to induce apoptosis and inhibit the proliferation of B-cells in vitro and in vivo. In animal models of autoimmune diseases and inflammatory disorders, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been shown to reduce the production of autoantibodies and inflammatory cytokines, as well as the infiltration of inflammatory cells in target tissues.
実験室実験の利点と制限
The advantages of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide as a research tool include its high potency and selectivity against BTK, as well as its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, which make it suitable for in vivo studies.
The limitations of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide include its relatively high cost and limited availability, as well as the potential for off-target effects and toxicity at high doses. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been shown to have some degree of resistance in certain B-cell lymphomas, which may limit its efficacy as a monotherapy.
将来の方向性
For the research and development of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide include the following:
1. Combination therapy with other targeted agents or chemotherapy to overcome resistance and improve efficacy in B-cell malignancies.
2. Investigation of the potential use of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide in other autoimmune diseases and inflammatory disorders, such as multiple sclerosis and inflammatory bowel disease.
3. Development of more potent and selective BTK inhibitors based on the structure-activity relationship of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide.
4. Exploration of the role of BTK in other immune cells, such as T-cells and dendritic cells, and the potential use of BTK inhibitors in these cells.
5. Investigation of the potential use of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide as a biomarker for B-cell malignancies and autoimmune diseases, based on the expression levels of BTK and downstream signaling molecules.
In conclusion, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide is a promising small molecule inhibitor of BTK with potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and future directions.
合成法
The synthesis of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide involves several steps, including the formation of the biphenyl and furoyl moieties, followed by the coupling with piperidinecarboxylic acid. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure and purity of N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide are confirmed by various analytical techniques, such as NMR, mass spectrometry, and HPLC.
科学的研究の応用
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In preclinical models, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has shown selective and potent inhibition of BTK, leading to the suppression of BCR signaling and the induction of apoptosis in B-cells. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also demonstrated efficacy in inhibiting the growth of B-cell lymphomas, such as mantle cell lymphoma and diffuse large B-cell lymphoma.
In addition, N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has shown promising results in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus, by reducing the production of autoantibodies and inflammatory cytokines. N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide has also been investigated for its potential use in treating inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by inhibiting the activation of inflammatory cells and reducing airway inflammation.
特性
IUPAC Name |
N-[3-(4-fluorophenyl)phenyl]-1-(furan-2-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3/c24-19-10-8-16(9-11-19)17-4-1-6-20(14-17)25-22(27)18-5-2-12-26(15-18)23(28)21-7-3-13-29-21/h1,3-4,6-11,13-14,18H,2,5,12,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIIZUBUQNXLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)NC3=CC=CC(=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4'-fluoro-3-biphenylyl)-1-(2-furoyl)-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{[({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5975920.png)

![4-{[1-(4-oxo-4-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}butyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5975926.png)
![2-iodo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5975931.png)
![2-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5975936.png)
![1-benzyl-4-{3-[1-(4-methoxybenzyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5975942.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}acetamide](/img/structure/B5975947.png)


![N-[2-(isopropylthio)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B5975960.png)
![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)